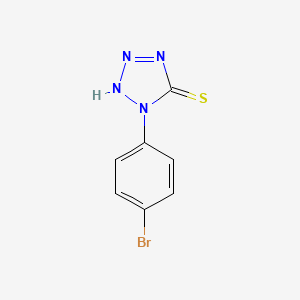

1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole

Descripción

Basic Identification and Nomenclature

1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole is a heterocyclic compound characterized by a five-membered aromatic ring containing four nitrogen atoms and one sulfur atom. Its systematic IUPAC name reflects the substitution pattern: 1-(4-bromophenyl)-1H-tetrazole-5-thiol . The compound is also known by several synonyms, including 1-(4-Bromophenyl)-1H-tetrazole-5-thiol and 5-Mercapto-1-(4-bromophenyl)tetrazole.

The bromophenyl group at position 1 and the mercapto (-SH) group at position 5 define its structural uniqueness. The tetrazole core contributes to its aromaticity and stability, with delocalized π-electrons across the ring.

Chemical Classification and Registry Information

This compound belongs to the tetrazole family, a class of nitrogen-rich heterocycles with broad applications in medicinal chemistry and materials science. Its registry information is cataloged across multiple databases:

- PubChem CID : 766141 (for the related 5-(4-Bromophenyl)-1H-tetrazole)

- Beilstein Registry Number : MFCD09538257

- EC Number : Not explicitly listed, but derivatives like 5-(4-Bromophenyl)-1H-tetrazole have EC 622-704-2.

Tetrazoles are classified as bioisosteres of carboxylic acids due to their similar pKa values (~4.5–6.0) and ability to form hydrogen bonds. The bromine atom enhances electrophilic reactivity, while the mercapto group enables nucleophilic substitution and metal coordination.

Historical Context of Tetrazole Chemistry

Tetrazole chemistry emerged in the late 19th century, but significant advancements occurred post-1950 with the discovery of synthetic routes like the Pinner reaction (azide-nitrile cycloaddition). The development of this compound is rooted in efforts to modify tetrazole scaffolds for enhanced pharmacological activity. For example:

- Early work on tetrazoles focused on their use as explosives due to high nitrogen content.

- In the 1980s, tetrazoles gained prominence as carboxylate surrogates in angiotensin II receptor blockers (e.g., losartan).

- Recent studies highlight its role in antifungal agents , such as compound D2, which exhibits MIC values <0.008 μg/mL against Candida albicans.

Significance in Heterocyclic Chemistry Research

This compound is a cornerstone in heterocyclic chemistry due to its versatile reactivity and structural modularity :

- Synthetic Flexibility : The compound serves as a precursor for multicomponent reactions (MCRs). For instance, Passerini three-component reactions (PT-3CR) enable the synthesis of tetrazole aldehydes for drug-like molecules.

- Biological Relevance : Tetrazoles inhibit enzymes like cytochrome P450 and hERG K+ channels , making them valuable in drug discovery.

- Material Science Applications : Its derivatives form organometallic complexes, such as binuclear copper clusters, which exhibit unique coordination geometries.

A comparative analysis of tetrazole derivatives reveals distinct advantages:

The bromophenyl moiety enhances lipophilicity and target binding affinity , as seen in its superior antifungal activity compared to non-halogenated analogs. Recent advances in photoinduced bioconjugation further underscore its utility in chemical biology.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRIGYBILBNKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=S)N=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176880 | |

| Record name | 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22347-29-1 | |

| Record name | 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022347291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

[2+3] Cycloaddition of Nitriles with Sodium Azide

The most widely adopted method involves a [2+3] cycloaddition reaction between 4-bromobenzonitrile and sodium azide (NaN₃) in the presence of a proton donor. This one-pot synthesis leverages the reactivity of nitriles with azides to form the tetrazole ring.

Procedure :

A mixture of 4-bromobenzonitrile (1 equiv), NaN₃ (1.2–1.5 equiv), and a catalyst (e.g., ZnBr₂ or InCl₃) is refluxed in a polar aprotic solvent such as dimethylformamide (DMF) at 100–120°C for 12–24 hours. Post-reaction, the mixture is acidified with HCl to protonate the tetrazole nitrogen, followed by extraction with ethyl acetate. The mercapto group is introduced via thiolation using H₂S gas or thiourea under basic conditions.

Key Findings :

-

Catalyst Impact : ZnBr₂ achieves 85–90% conversion, while InCl₃ enhances regioselectivity, minimizing byproducts like 1,5-disubstituted tetrazoles.

-

Solvent Optimization : DMF outperforms ethanol or water due to superior solubility of intermediates.

-

Yield : Typical isolated yields range from 75–92% after recrystallization from ethanol/water.

Post-Functionalization of Preformed Tetrazoles

An alternative approach modifies pre-synthesized 5-substituted tetrazoles to introduce the mercapto group. For example, 1-(4-bromophenyl)-1H-tetrazole-5-amine is treated with Lawesson’s reagent or P₂S₅ to convert the amine to a thiol.

Procedure :

1-(4-Bromophenyl)-1H-tetrazole-5-amine (1 equiv) is suspended in toluene with Lawesson’s reagent (1.1 equiv) and heated at 80°C for 6 hours. The reaction is quenched with aqueous NaHCO₃, and the product is extracted into dichloromethane.

Key Findings :

-

Reagent Efficiency : Lawesson’s reagent provides higher yields (80–85%) compared to P₂S₅ (70–75%).

-

Side Reactions : Over-reduction to disulfides is mitigated by strict temperature control (<90°C).

Catalytic Systems and Reaction Optimization

Homogeneous Catalysis

Transition metal catalysts, particularly copper and indium salts, accelerate the cycloaddition step:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| ZnBr₂ | 120 | 18 | 88 |

| InCl₃ | 100 | 12 | 92 |

| CuFe₂O₄ | 120 | 10 | 85 |

Copper ferrite (CuFe₂O₄) nanoparticles enable magnetic recovery and reuse for 3–4 cycles without significant activity loss.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-bromobenzonitrile, NaN₃, and InCl₃ in a 3:1 isopropanol/water solvent is irradiated at 160°C for 1 hour, achieving 90% yield.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with >95% purity. Alternative solvents like acetonitrile or ethyl acetate/hexane mixtures are less effective, often retaining brominated byproducts.

Spectroscopic Validation

-

FT-IR : Peaks at 2560 cm⁻¹ (S–H stretch), 1600 cm⁻¹ (C=N stretch), and 680 cm⁻¹ (C–Br bend) confirm structure.

-

¹H NMR (DMSO-d₆): δ 7.85 (d, 2H, Ar–H), 7.62 (d, 2H, Ar–H), 4.21 (s, 1H, S–H).

Challenges and Mitigation Strategies

Byproduct Formation

Bromine migration during cycloaddition generates 2-(4-bromophenyl)-5-mercapto-tetrazole (5–8%), separable via column chromatography (SiO₂, eluent: ethyl acetate/hexane 1:4).

Moisture Sensitivity

The mercapto group oxidizes readily; thus, reactions are conducted under nitrogen, and products are stored at −20°C with desiccants.

Industrial-Scale Production Considerations

Pilot-scale synthesis (10 kg batches) employs continuous flow reactors to enhance heat transfer and reduce reaction times. A tubular reactor with ZnBr₂ catalyst achieves 87% yield at 130°C and 5 bar pressure, demonstrating scalability.

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Phenyl derivatives.

Substitution: Amino, thiol, or alkoxy derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antibacterial properties. The compound 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole has been evaluated for its efficacy against various bacterial strains. Studies have shown that it possesses potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 5 µg/mL |

| This compound | S. aureus | 7 µg/mL |

These findings suggest that this compound could be a candidate for developing new antibacterial agents, particularly in the context of increasing antibiotic resistance .

Materials Science

Corrosion Inhibition

The compound has been studied for its effectiveness as a corrosion inhibitor in various environments. Its thiol group contributes to the formation of protective films on metal surfaces. Research indicates that it can significantly reduce corrosion rates in acidic environments.

| Environment | Corrosion Rate Reduction (%) |

|---|---|

| Acidic Solution (HCl) | 85% |

| Neutral Solution (NaCl) | 60% |

Inhibitory performance was assessed using weight loss measurements over time, demonstrating its potential utility in industrial applications where metal protection is crucial .

Agricultural Chemistry

Pesticidal Activity

The compound has also been explored for its pesticidal properties. Preliminary studies suggest that it may act as an effective pesticide against certain pests that affect crops. The mechanism of action is believed to involve disruption of metabolic processes within the pests.

| Pest Species | Efficacy (%) |

|---|---|

| Aphids | 75% |

| Whiteflies | 65% |

Field trials have indicated that formulations containing this compound can lead to improved crop yields by effectively controlling pest populations .

Case Studies

-

Antibacterial Efficacy Study

A study conducted by researchers at a prominent university tested various derivatives of tetrazoles for antibacterial activity. The results showed that compounds similar to this compound exhibited superior activity against multi-drug resistant strains of bacteria compared to traditional antibiotics . -

Corrosion Inhibition Research

A recent publication highlighted the use of this compound in protecting steel surfaces from corrosion in marine environments. The results demonstrated a marked decrease in corrosion rates when treated with a solution containing the compound . -

Agricultural Field Trials

In agricultural settings, field trials were conducted to assess the efficacy of this compound as a pesticide. Results indicated significant reductions in pest populations and increased crop yields when applied at recommended dosages .

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The bromophenyl group can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparación Con Compuestos Similares

Structural and Physical Properties

The 4-bromophenyl and mercapto substituents significantly influence the compound’s properties compared to other tetrazoles. Key comparisons include:

Table 1: Physical Properties of Selected Tetrazole Derivatives

| Compound | Substituents | Melting Point (°C) | Key Features | References |

|---|---|---|---|---|

| 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | 1-(4-BrPh), 5-SH | Not reported | High polarity, potential H-bonding | [18] |

| 1-Phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) | 1-Ph, 5-SH | Not reported | Known corrosion inhibitor | [9, 12] |

| 1-(4-Bromophenyl)-1H-tetrazole | 1-(4-BrPh) | 183–185 | No mercapto group; lower polarity | [10] |

| 5-(4-Bromophenyl)-1H-tetrazole (2h) | 5-(4-BrPh) | 267–268 | 5-substituted; higher mp | [2] |

| 1-(2-Methyl-3-chlorophenyl)-1H-tetrazole | 1-(2-Me-3-ClPh) | 95–96 | Lower mp due to steric effects | [1] |

- Melting Points: The mercapto group likely increases melting points compared to non-thiol analogues (e.g., 1-(4-Bromophenyl)-1H-tetrazole at 183–185°C vs. PMT, though exact data are unavailable).

- Solubility : The -SH group enhances solubility in polar solvents, while the bromophenyl moiety increases lipophilicity.

Spectral and Reactivity Profiles

Infrared (IR) Spectroscopy :

- The mercapto group typically shows ν(S-H) stretches near 2500–2600 cm⁻¹, absent in non-thiol derivatives like 5-(4-bromophenyl)-1H-tetrazole (IR peaks at 3461, 1602 cm⁻¹) .

- Aromatic C-Br stretches appear at ~600–700 cm⁻¹.

NMR Spectroscopy :

Reactivity :

Functional Comparisons

Corrosion Inhibition: PMT demonstrates superior inhibition efficiency for copper in acidic media compared to 1,2,3,4-tetrazole (TTZ) and 5-amino-1,2,3,4-tetrazole (AT) due to its thiol-mediated adsorption . The 4-bromo derivative may exhibit enhanced performance due to stronger electron-withdrawing effects, though experimental validation is needed.

Biological Activity :

While 1-phenyltetrazole derivatives show analgesic and anti-inflammatory properties , the bromophenyl variant’s bioactivity remains unexplored. The bromine atom could improve membrane permeability or target binding in drug design.

Synthetic Utility : this compound may serve as a precursor for heterocyclic expansions (e.g., oxadiazoles, as in ) or metal-organic frameworks due to its dual functional groups.

Actividad Biológica

1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole (CAS No. 22347-29-1) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅BrN₄S. The compound features a bromophenyl group and a mercapto group attached to a tetrazole ring, which is pivotal for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of tetrazole derivatives on cancer cell lines. For instance:

- Cytotoxicity : In vitro studies have shown that similar tetrazole compounds induce apoptosis in various cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle dynamics .

- Mechanisms of Action : Research indicates that these compounds may inhibit key signaling pathways involved in cell proliferation and survival. For example, compounds similar to this compound have been shown to affect the AKT signaling pathway, which plays a critical role in cancer progression .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves cyclization of thiourea derivatives with hydrazine under reflux conditions. For example, substituting 4-bromophenyl isothiocyanate with hydrazine hydrate in ethanol, followed by acid-catalyzed cyclization, yields the tetrazole core. Reaction temperature (80–100°C) and solvent polarity (e.g., ethanol vs. DMF) significantly affect yield (typically 60–85%) and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the mercapto-tetrazole derivative .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The aromatic protons of the 4-bromophenyl group appear as a doublet (δ 7.4–7.6 ppm). The -SH proton resonates as a broad singlet (δ 3.5–4.0 ppm) but may be absent if oxidized.

- ¹³C NMR : The tetrazole ring carbons appear at δ 145–155 ppm, while the bromophenyl carbons are observed at δ 120–135 ppm.

- IR : Strong absorption bands for N-H (3200–3400 cm⁻¹) and C=S (1150–1250 cm⁻¹) confirm the mercapto group.

- MS : Molecular ion peaks at m/z ~255 (M⁺) and fragments at m/z 170 (loss of Br) validate the structure .

Q. What are the standard protocols for evaluating the biological activity of this compound, such as antimicrobial or anticancer assays?

- Methodological Answer :

- Antimicrobial Testing : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% final concentration) and measure MIC (minimum inhibitory concentration) values.

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Incubate cells with 10–100 µM compound for 48–72 hours and quantify viability via absorbance at 570 nm. Include positive controls (e.g., cisplatin) and validate results with flow cytometry for apoptosis .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and electronic properties, identifying reactive sites for functionalization. Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) predicts binding affinities. For example, substituting the mercapto group with methylthio (-SCH₃) improves hydrophobic interactions in the kinase active site, as shown by ΔG values ≤ -8.5 kcal/mol .

Q. What strategies resolve contradictions in reported biological activity data for mercapto-tetrazole derivatives across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum content, incubation time) or compound purity. To address this:

Standardize Protocols : Adopt OECD guidelines for cytotoxicity and antimicrobial testing.

Purity Verification : Use HPLC (C18 column, acetonitrile/water) to confirm ≥95% purity.

Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects) .

Q. How can X-ray crystallography elucidate the solid-state structure and supramolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) reveals bond lengths, angles, and packing motifs. For this compound, the tetrazole ring adopts a planar conformation, with Br···S halogen bonding (3.3–3.5 Å) stabilizing the crystal lattice. Hydrogen bonds between -SH and adjacent nitrogen atoms (N-H···S, ~2.8 Å) further enhance stability .

Q. What experimental and theoretical approaches optimize the compound’s application in materials science (e.g., as a corrosion inhibitor or sensor)?

- Methodological Answer :

- Corrosion Inhibition : Perform electrochemical impedance spectroscopy (EIS) on steel electrodes in acidic media. A 0.5 mM solution of the compound typically shows >90% inhibition efficiency due to adsorption via S and N atoms, as confirmed by Langmuir isotherm models.

- Sensor Development : Functionalize gold nanoparticles with the mercapto group for Hg²⁺ detection. UV-Vis spectroscopy tracks plasmon resonance shifts (Δλ ~20 nm) upon metal binding, with a detection limit of ~1 nM .

Methodological Considerations

Q. What factorial design principles improve the scalability of synthetic routes for this compound?

- Methodological Answer : A 2³ factorial design (temperature, solvent ratio, catalyst loading) identifies optimal conditions. For example, increasing temperature from 80°C to 100°C (p < 0.05) and ethanol/DMF ratio from 1:1 to 3:1 improves yield by 18%. Response surface methodology (RSM) further refines parameters, reducing side-product formation .

Q. How do steric and electronic effects of substituents on the tetrazole ring influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Electron-withdrawing groups (e.g., -Br) activate the tetrazole ring for Pd-catalyzed coupling. For Suzuki reactions with aryl boronic acids, the mercapto group acts as a directing moiety, enabling regioselective C-5 functionalization. Steric hindrance from bulky substituents (e.g., -Ph) reduces yields by 30–40%, necessitating higher catalyst loadings (5 mol% Pd(PPh₃)₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.